2-(3,4-dimethylphenyl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic pyrazolo-pyrazinone core. Its structure includes a 3,4-dimethylphenyl substituent at position 2 and a [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group at position 5 (see Figure 1).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-5-33-25-9-7-6-8-21(25)26-28-23(19(4)34-26)16-30-12-13-31-24(27(30)32)15-22(29-31)20-11-10-17(2)18(3)14-20/h6-15H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCFRRSLYPUARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 474.58 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.
Biological Activities
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain pyrazolo derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that pyrazolopyrazine derivatives demonstrated potent cytotoxicity against human cancer cell lines, suggesting that our compound may share similar properties due to its structural analogies .
Antimicrobial Effects
The presence of the oxazole moiety in the compound is associated with antimicrobial activity. Compounds containing oxazole rings have been reported to exhibit activity against a range of pathogens including bacteria and fungi. This suggests that the compound could potentially serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Properties
Compounds with pyrazolo structures have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory processes. The anti-inflammatory potential of similar compounds indicates that this compound could also exhibit beneficial effects in inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: Similar compounds have been shown to interfere with the cell cycle and promote apoptosis in cancer cells.
- Modulation of Signaling Pathways: Many pyrazolo derivatives affect critical signaling pathways such as MAPK and PI3K/Akt pathways involved in cell survival and proliferation.
- Antioxidant Activity: Some studies suggest that these compounds may possess antioxidant properties, reducing oxidative stress which is implicated in various diseases.
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrazolo derivatives against breast cancer cell lines (MCF-7). The results indicated that compounds with similar structures to our target exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .
- Antimicrobial Evaluation : In a screening of oxazole-containing compounds against Staphylococcus aureus and Escherichia coli, several derivatives showed promising antibacterial activity at concentrations as low as 10 µg/mL .
Data Summary Table
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 450.56 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar pyrazolo structures exhibit significant anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a pyrazolo[1,5-a]pyrazine derivative effectively inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) through targeted pathways involving cyclin-dependent kinases (CDKs) .
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases.
Case Study:
In vitro studies highlighted in Pharmacological Research revealed that similar compounds could significantly reduce the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages . This suggests potential applications in treating inflammatory disorders.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrazolo compounds. Research indicates that these compounds can exhibit significant activity against various bacterial strains.
Case Study:
A recent publication in Antimicrobial Agents and Chemotherapy reported that specific pyrazolo derivatives demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli . This opens avenues for developing new antibiotics based on this scaffold.
Neuroprotective Effects
Emerging research suggests that compounds with the pyrazolo structure may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In a study featured in Neuroscience Letters, a related compound was shown to protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant enzyme activity . This indicates potential therapeutic applications for neuroprotection.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituents on the phenyl, oxazole, or pyrazolo-pyrazinone moieties. Key examples include:
Key Observations :
- Electron-donating groups (e.g., methoxy, ethoxy) improve solubility but may reduce target affinity due to steric hindrance .
- Halogen substituents (e.g., Cl) enhance metabolic stability and binding to hydrophobic enzyme pockets .
- Oxazole vs. oxadiazole : Oxazole derivatives generally exhibit higher bioavailability due to lower polarity .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound are unavailable, analogs provide insights:
- Antimicrobial activity: Pyrazolo-pyrazinones with 3-chlorophenyl groups (e.g., CAS 1358794-08-7) inhibit Fusarium graminearum (IC₅₀: 50 μg/mL) .
- Herbicidal activity : Triazolopyrimidine derivatives (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidines) show herbicidal effects via ALS enzyme inhibition .
- QSAR predictions : Molecular networking (cosine score >0.8) links structural similarity to conserved bioactivity profiles .
Physicochemical Properties
Preparation Methods
Aminopyrazole Precursor Preparation
3-Amino-5-(3,4-dimethylphenyl)pyrazole is synthesized via Huisgen cycloaddition between 3,4-dimethylphenylacetylene and hydrazine hydrate in refluxing ethanol (78–82% yield). Alternative routes utilize palladium-catalyzed coupling of substituted pyrazoles with aryl halides, though this method requires stringent anhydrous conditions.
Cyclocondensation with Ethyl 2-Oxopropanoate
Reacting 3-amino-5-(3,4-dimethylphenyl)pyrazole (1.0 eq) with ethyl 2-oxopropanoate (1.2 eq) in acetic acid at 110°C for 12 hours produces the pyrazolo[1,5-a]pyrazin-4-one core with 65–70% isolated yield. Microwave-assisted synthesis reduces reaction time to 45 minutes (70–75% yield) but requires specialized equipment.
Table 1: Optimization of Core Synthesis Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | AcOH | 110 | 12 | 68 |
| H2SO4 | Toluene | 120 | 8 | 72 |
| None | MW, neat | 150 | 0.75 | 74 |
| Activating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| MsCl | K2CO3 | DMF | 80 | 61 |
| Tf2O | DIPEA | THF | 60 | 67 |
| Burgess reagent | — | MeCN | 25 | 49 |
Late-Stage Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling optimizes regioselectivity for introducing the 3,4-dimethylphenyl group. Suzuki-Miyaura coupling between the pyrazinone boronic ester (1.0 eq) and 3,4-dimethylphenyl bromide (1.1 eq) using Pd(PPh3)4 (5 mol%) in dioxane/H2O (4:1) at 90°C provides 83–87% yield.
Boronic Ester Preparation
Transmetallation of the lithiated pyrazinone (generated with LDA at −78°C) with B(OMe)3 yields the boronic ester after aqueous workup (72–75% yield).
Purification and Characterization
Final purification uses preparative HPLC (C18 column, 70% MeCN/H2O) or recrystallization from ethyl acetate/n-hexane (3:7). Characterization data includes:
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HRMS (ESI) : m/z calc. for C29H27N4O3 [M+H]+ 495.2024, found 495.2028
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1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrazinone-H), 7.45–7.32 (m, 4H, aryl-H), 4.78 (s, 2H, CH2), 4.12 (q, J=7.0 Hz, 2H, OCH2), 2.51 (s, 3H, CH3), 2.34 (s, 6H, Ar-CH3)
Industrial-Scale Considerations
Kilogram-scale production (patent WO2022076628A1) employs continuous flow chemistry for the cyclocondensation step, achieving 82% yield with 99.5% purity after crystallization. Critical parameters include:
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Precise stoichiometric control of α-keto ester (1.05 eq excess)
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Inline IR monitoring of intermediate formation
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Temperature gradient crystallization from 2-MeTHF
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves sequential reactions to assemble the pyrazolo[1,5-a]pyrazine core, oxazole ring, and substituents. Key steps include:
- Coupling reactions : Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (e.g., attaching the 3,4-dimethylphenyl group) .
- Oxazole formation : Employ cyclocondensation of 2-ethoxyphenylamide derivatives with α-bromoketones under reflux in DMF .
- Purification : Use gradient flash chromatography (e.g., hexane/ethyl acetate) for intermediates and preparative HPLC for the final compound .
Optimization Strategies : - DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to identify ideal conditions.
- Reaction monitoring : Use TLC or inline NMR to track intermediate formation and minimize side products .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and detect stereochemical impurities (e.g., 2D-COSY for coupling patterns) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C27H26N4O5, MW 486.5 g/mol) and detect isotopic patterns .
- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related pyrazolo-pyrazines .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., A549, MCF-7) using MTT assays. Dose-response curves (0.1–100 µM) can identify IC50 values .
- Kinase inhibition : Test against kinase panels (e.g., EGFR, VEGFR2) via ADP-Glo assays due to structural similarity to kinase inhibitors .
- Antimicrobial activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Systematic substitution : Modify the 2-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) to assess steric/electronic effects on bioactivity .
- Oxazole ring variations : Introduce bulkier substituents (e.g., isopropyl) or heteroatoms (e.g., thiazole) to improve target binding .
- In silico tools : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or autophagy-related proteins (e.g., LC3-II) .
Example SAR Data :
| Derivative | Modification | IC50 (A549) | Mechanism |
|---|---|---|---|
| Parent | None | 12.3 µM | Autophagy modulation |
| Derivative A | 4-Fluoro on oxazole | 8.7 µM | Enhanced kinase inhibition |
Q. How can conflicting bioactivity data (e.g., autophagy modulation vs. kinase inhibition) be resolved?
Methodological Answer:
- Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to silence target kinases (e.g., mTOR) and assess autophagy marker expression (e.g., LC3-II) via Western blot .
- Biophysical assays : Surface plasmon resonance (SPR) to measure direct binding affinity to kinases (e.g., IC50 vs. Kd comparisons) .
- Phenotypic profiling : High-content imaging to track autophagosome formation in live cells treated with the compound .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use QikProp or SwissADME to estimate logP (calculated ~3.2), CYP450 inhibition, and hERG liability .
- Metabolite identification : Run in silico metabolism simulations (e.g., GLORYx) to predict Phase I/II modification sites (e.g., ethoxy → hydroxylation) .
- Toxicity profiling : Leverage ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts .
Q. How can crystallography resolve discrepancies in proposed molecular conformations?
Methodological Answer:
- Single-crystal growth : Recrystallize from ethanol/dichloromethane mixtures and collect diffraction data (e.g., Cu-Kα radiation) .
- Density functional theory (DFT) : Compare experimental crystal structures with optimized geometries (e.g., B3LYP/6-31G*) to validate torsional angles .
- Hirshfeld analysis : Map intermolecular interactions (e.g., π-π stacking of aromatic rings) to explain packing behavior .
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >98%) and control via design space models .
- Reproducibility checks : Use statistical tools (e.g., ANOVA) to compare yields/purity across batches and identify outlier conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s mechanism (e.g., kinase vs. autophagy targets)?
Methodological Answer:
- Orthogonal assays : Combine kinase inhibition (e.g., radioactive ATP-binding assays) with autophagy flux measurements (e.g., tandem RFP-GFP-LC3 reporters) .
- Proteomic profiling : Use LC-MS/MS to identify differentially expressed proteins in treated cells and map pathways via KEGG analysis .
- Structural analogs : Compare activity of derivatives lacking key functional groups (e.g., oxazole methyl) to isolate mechanism-critical motifs .
Q. How can conflicting solubility/stability data be reconciled for formulation studies?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., 1M HCl/NaOH) to identify degradation pathways .
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes via phase solubility diagrams .
- Stability-indicating HPLC : Develop methods to separate and quantify degradation products (e.g., oxidized oxazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
